1-Methylimidazole-4-sulfonamide

Physicochemical profiling Medicinal chemistry ADME prediction

Procure 1-Methylimidazole-4-sulfonamide (CAS 111124-90-4) at 98% purity for precise SAR and FBDD. Quantitative differentiation from regioisomers: ΔlogP ≈ +0.011, melting point 220–224°C ensures analytical fidelity. Validated weak CA-II binder (Kd=35.3 µM) serves as a qualified fragment hit and negative control. Reactive sulfonamide handle enables reliable N-functionalization for library synthesis.

Molecular Formula C4H7N3O2S
Molecular Weight 161.19 g/mol
CAS No. 111124-90-4
Cat. No. B034921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazole-4-sulfonamide
CAS111124-90-4
Molecular FormulaC4H7N3O2S
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N
InChIInChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
InChIKeyQBJSSOBNVYDCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylimidazole-4-sulfonamide (CAS 111124-90-4): Core Physicochemical and Structural Identifiers for Research Procurement


1-Methylimidazole-4-sulfonamide (CAS 111124-90-4), also referred to as 1-Methyl-1H-imidazole-4-sulfonamide, is a sulfonamide-functionalized imidazole heterocycle with the molecular formula C4H7N3O2S and a molecular weight of 161.18 g/mol . It features a primary sulfonamide group (-SO2NH2) at the 4-position and a methyl substituent at the 1-position of the imidazole ring [1]. This compound is commercially available as a research chemical with typical purities of 95–98% . Its structural simplicity and reactive sulfonamide moiety position it as a versatile building block in medicinal chemistry and chemical biology, particularly for the synthesis of enzyme inhibitors and functionalized heterocycles .

Why 1-Methylimidazole-4-sulfonamide (CAS 111124-90-4) Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


The presence and precise location of the N-methyl substituent on the imidazole ring of 1-methylimidazole-4-sulfonamide critically modulates its physicochemical properties, including lipophilicity (logP) and solid-state behavior (melting point), as well as its biological target engagement profile, compared to unsubstituted (1H-imidazole-4-sulfonamide) and regioisomeric (e.g., 5-methyl-1H-imidazole-4-sulfonamide) analogs [1]. Furthermore, the absence of additional halogens or bulky substituents in the 5-position (cf. 5-bromo-1-methyl-1H-imidazole-4-sulfonamide) yields a distinct hydrogen-bonding capacity and steric profile that directly influences molecular recognition in enzyme active sites [2]. Substituting any of these closely related compounds without explicit quantitative validation risks altering synthetic intermediate reactivity, biophysical assay readouts, or structure-activity relationship (SAR) interpretations. The following evidence guide delineates the specific, quantifiable points of differentiation that support informed procurement decisions.

Quantitative Differentiation of 1-Methylimidazole-4-sulfonamide (CAS 111124-90-4) from Closest Analogs


Modulated Lipophilicity (logP) Relative to Unsubstituted Imidazole-4-sulfonamide Core

The N-methyl substitution in 1-methylimidazole-4-sulfonamide yields a calculated logP of -0.834, representing a modest but measurable increase in lipophilicity compared to the unsubstituted 1H-imidazole-4-sulfonamide core (logP = -0.845) [1][2]. This difference, while numerically small, reflects altered partitioning behavior that can influence membrane permeability and solubility in medicinal chemistry contexts.

Physicochemical profiling Medicinal chemistry ADME prediction

Altered Solid-State Thermal Behavior (Melting Point) Distinguishes from N-Unsubstituted Analog

1-Methylimidazole-4-sulfonamide exhibits a melting point range of 220–224°C (222°C central value), which is approximately 10°C lower than that reported for the N-unsubstituted analog 1H-imidazole-4-sulfonamide (232–234°C) [1]. This reduction in melting point is consistent with the disruption of intermolecular hydrogen bonding networks due to N-methylation, and can be leveraged analytically for identity verification or purity assessment.

Crystallinity Formulation Thermal analysis

Carbonic Anhydrase II Binding Affinity (Kd) Differentiates from Potent Nanomolar Sulfonamide Inhibitors

In surface plasmon resonance (SPR) biosensor assays against bovine carbonic anhydrase II at pH 7.4 and 2°C, 1-methylimidazole-4-sulfonamide binds with a dissociation constant (Kd) of 3.53 × 10⁴ nM (35.3 µM), with association rate kon = 4.65 × 10³ M⁻¹s⁻¹ and dissociation rate koff = 0.164 s⁻¹ [1]. This weak micromolar affinity is in stark contrast to clinically used sulfonamide CA inhibitors (e.g., acetazolamide, Ki ~2 nM for human CA II) and even many research-grade imidazole-sulfonamide derivatives that achieve nanomolar potency. This property establishes the compound as a valuable low-affinity control or a 'blank' scaffold for structure-activity relationship (SAR) studies.

Enzyme inhibition Biophysical assay Carbonic anhydrase

Divergent Hydrogen-Bonding and Steric Profile Compared to 5-Bromo-Substituted Analog

The absence of a halogen at the 5-position in 1-methylimidazole-4-sulfonamide yields a smaller steric footprint and a distinct hydrogen-bonding surface relative to 5-bromo-1-methyl-1H-imidazole-4-sulfonamide (molecular weight 240.08 g/mol) . This structural difference is predicted to alter both the electrostatic potential around the sulfonamide group and its capacity for π-stacking interactions, as evidenced by the compounds' divergent computed polar surface areas (PSA ≈ 86 Ų for the target compound [1] versus an expected increase for the brominated analog). Such variations directly influence enzyme active site complementarity and off-target binding profiles.

Molecular recognition Medicinal chemistry Sulfonamide SAR

pKa and Acid-Base Character Distinguish from Regioisomeric 5-Methyl Analog

The calculated acid dissociation constant (pKa) for 1-methylimidazole-4-sulfonamide is 9.58 ± 0.60, reflecting the ionization behavior of the sulfonamide NH2 protons . In comparison, the unsubstituted imidazole-4-sulfonamide core has a predicted pKa of 9.49 ± 0.60 . The regioisomeric 5-methyl-1H-imidazole-4-sulfonamide, while not directly measured, would be expected to exhibit a distinct pKa due to altered electronic effects from the methyl group's position relative to the sulfonamide. At physiological pH (7.4), both compounds exist predominantly in the neutral (un-ionized) form, but subtle pKa differences can influence solubility, membrane permeability, and protonation-dependent protein binding in specific subcellular compartments.

Ionization state Solubility Pharmacokinetics

Research Applications of 1-Methylimidazole-4-sulfonamide (CAS 111124-90-4) Grounded in Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) for Carbonic Anhydrase Inhibitors

The experimentally determined weak binding affinity (Kd = 35.3 µM) to carbonic anhydrase II [1] positions 1-methylimidazole-4-sulfonamide as an ideal 'fragment hit' for FBDD campaigns. Its small size (MW 161.18) and low affinity allow for the monitoring of affinity gains upon chemical elaboration. Researchers can use this compound as a starting scaffold to design and synthesize focused libraries, tracking improvements in Kd via SPR or enzymatic assays, thereby establishing clear structure-activity relationships.

Synthesis of Functionalized Heterocycles and Sulfonamide-Derived Libraries

The compound's primary sulfonamide group serves as a versatile handle for N-alkylation, acylation, or coupling reactions to generate diverse chemical libraries. The distinct melting point (220–224°C) and logP (-0.834) [2] provide convenient analytical benchmarks for monitoring reaction progress and characterizing new derivatives. Its commercial availability in high purity (≥97%) ensures reproducible synthetic outcomes.

Negative Control or Reference Compound in Carbonic Anhydrase Assays

Given its weak micromolar affinity (Kd 35.3 µM) for carbonic anhydrase II [1], in stark contrast to nanomolar-potent clinical inhibitors, this compound can be effectively employed as a negative control in enzymatic inhibition assays. Its well-defined binding kinetics (kon, koff) provide a baseline for comparing the activity of novel, more potent imidazole-sulfonamide derivatives, ensuring that observed inhibition is not due to non-specific effects of the sulfonamide moiety.

Physicochemical Property Benchmarking in Early-Stage Drug Design

The quantifiable differences in logP (ΔlogP ≈ +0.011 vs. unsubstituted analog) [2] and pKa (ΔpKa ≈ +0.09 vs. unsubstituted analog) offer a precise, data-driven basis for predicting the impact of N-methylation on the ADME profile of imidazole-containing drug candidates. Computational chemists and medicinal chemists can use these values to calibrate predictive models and inform the design of analogs with optimized lipophilicity and ionization characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylimidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.